5-(4-methoxyphenyl)-N-phenylnicotinamide

Description

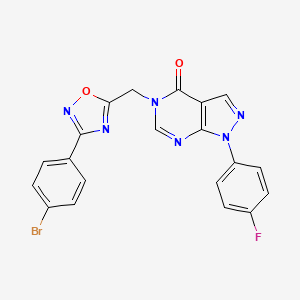

Structure

3D Structure

Properties

IUPAC Name |

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrFN6O2/c21-13-3-1-12(2-4-13)18-25-17(30-26-18)10-27-11-23-19-16(20(27)29)9-24-28(19)15-7-5-14(22)6-8-15/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFPZHNOPQAUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Methoxyphenyl N Phenylnicotinamide and Analogues

General Synthetic Strategies for the Nicotinamide (B372718) Core

The nicotinamide framework is a privileged motif in medicinal chemistry, and several strategies exist for its synthesis. nih.gov These can be broadly categorized into methods that construct the pyridine (B92270) ring from acyclic precursors and those that modify an existing pyridine ring.

One prominent method for de novo synthesis is the Hantzsch-type reaction, which typically involves a three-component condensation. nih.gov For instance, the reaction of chalcones, β-ketoamides, and ammonium (B1175870) acetate (B1210297) can yield nicotinamide derivatives. nih.gov However, these methods can sometimes result in suboptimal yields, particularly with less reactive substrates. nih.gov

A more common and direct approach involves the functionalization of pre-existing pyridine derivatives. Nicotinic acid serves as a frequent starting material. researchgate.netmdpi.com Another widely used industrial method is the hydrolysis of 3-cyanopyridine (B1664610). chemicalbook.comgoogle.com This conversion can be achieved through both chemical and biological means. Chemical methods often employ catalysts like manganese dioxide or modified Raney nickel. chemicalbook.comgoogle.com For example, dissolving 3-cyanopyridine in an alcohol, followed by the addition of water and a manganese dioxide catalyst, can produce nicotinamide with high purity and yield under relatively mild conditions. chemicalbook.comgoogle.com

Enzymatic synthesis has also emerged as a powerful and sustainable tool for creating the amide bond of the core nicotinamide structure. nih.gov Biocatalysis offers advantages such as mild reaction conditions and high efficiency. nih.gov

Approaches to Incorporate the 5-(4-methoxyphenyl) Moiety

The crucial carbon-carbon bond formation to introduce the 4-methoxyphenyl (B3050149) group at the 5-position of the nicotinamide ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction is a particularly effective and widely used method for this transformation. lookchem.commdpi.comnih.gov

This strategy typically begins with a 5-halogenated nicotinic acid derivative, such as methyl 5-bromonicotinate. lookchem.com This substrate is readily prepared from nicotinic acid via bromination of nicotinoyl chloride hydrochloride followed by esterification. lookchem.com The 5-bromonicotinate then undergoes a Suzuki coupling with (4-methoxyphenyl)boronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. lookchem.commdpi.com

Alternative organometallic reagents have also been explored. For instance, the coupling of phenylzinc chloride with 5-bromonicotinate has been shown to be successful for preparing 5-phenylnicotinate, demonstrating the utility of arylzinc reagents. lookchem.com The general applicability of these cross-coupling methods allows for the synthesis of a wide array of 5-aryl nicotinates by simply varying the boronic acid or other organometallic partner.

The table below summarizes typical conditions for Suzuki cross-coupling reactions used to synthesize 5-arylnicotinates.

| Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux, >20 h | 37–72% | mdpi.com |

| Methyl 5-bromonicotinate | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C, 2-3 h | ~86% | lookchem.com |

| Methyl 5-bromonicotinate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene (B151609)/H₂O | Reflux, 6 h | ~20% | lookchem.com |

Methods for N-Phenyl Amide Formation

The final step in the synthesis of 5-(4-methoxyphenyl)-N-phenylnicotinamide is the formation of the amide bond between the carboxylic acid of the nicotinic acid core and an aniline (B41778). Several standard and advanced amidation protocols are available.

A traditional and robust method involves a two-step process. First, the carboxylic acid of the 5-aryl-nicotinic acid is activated, typically by converting it to an acyl chloride. researchgate.netmdpi.commdpi.com This is often achieved by reacting the acid with thionyl chloride or oxalyl chloride. researchgate.netmdpi.com The resulting nicotinoyl chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired N-phenyl nicotinamide derivative. researchgate.netmdpi.com

Modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride intermediate. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are used in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) in a solvent such as N,N-Dimethylformamide (DMF). nih.gov

Furthermore, green and sustainable approaches utilizing biocatalysis have been developed for nicotinamide synthesis. rsc.org Enzymes, such as lipase (B570770) from Candida antarctica (commercially available as Novozym® 435), can catalyze the amidation of methyl nicotinate (B505614) derivatives with various amines. nih.govrsc.org These enzymatic reactions are often performed under mild conditions and can significantly reduce reaction times compared to traditional batch processes, especially when implemented in continuous-flow microreactors. nih.govrsc.org

The table below compares different methods for amide formation.

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂; then aniline, base (e.g., Et₃N) | Robust, high-yielding, widely applicable | Requires handling of corrosive reagents, produces stoichiometric waste | researchgate.netmdpi.com |

| Direct Coupling | PyBOP, DIEA, DMF | One-step from carboxylic acid, mild conditions | Expensive reagents, generates phosphonium (B103445) waste | nih.gov |

| Enzymatic Catalysis | Lipase (e.g., Novozym® 435), tert-amyl alcohol | Green, mild conditions, high efficiency, reusable catalyst | Substrate scope may be limited, requires specific solvents/conditions | nih.govrsc.org |

Catalytic Systems and Reaction Conditions for Synthesis Optimization

Optimization of the synthesis of this compound relies heavily on the choice of catalysts and the fine-tuning of reaction conditions for both the C-C bond formation and the amidation step.

For the Suzuki cross-coupling, the selection of the palladium source and ligands is critical. While Pd(PPh₃)₄ is commonly used, catalyst systems generated in situ from a palladium(II) source like palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand, such as tri-o-tolylphosphine, can offer improved stability and yields. lookchem.com The choice of base (e.g., K₃PO₄, Na₂CO₃, Et₃N) and solvent system (e.g., DMF, benzene, dioxane/water) also significantly impacts reaction efficiency and must be optimized for the specific substrates. lookchem.commdpi.com

In the context of amide formation, optimization of enzyme-catalyzed reactions has been studied extensively. nih.govrsc.org Key parameters include the reaction medium, temperature, substrate ratio, and, in flow systems, the residence time. nih.gov For the synthesis of nicotinamide derivatives catalyzed by Novozym® 435, tert-amyl alcohol was found to be an effective and environmentally friendly solvent. nih.govrsc.org The optimal reaction temperature was determined to be 50 °C. nih.gov The use of continuous-flow microreactors has been shown to dramatically shorten reaction times from hours to minutes while improving yields compared to traditional batch reactors. nih.govrsc.org

For more traditional syntheses, catalysts can also play a role. Iodine has been reported to promote the synthesis of N-phenyl nicotinamide analogues from nicotinoyl chloride and aromatic amines. researchgate.net In other contexts, titanium tetrachloride (TiCl₄) has been used to mediate the condensation of amines with carboxylic acids to form amides. mdpi.comnih.gov

Synthesis of Designed Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, chemists systematically synthesize analogues by modifying its three primary structural components: the N-phenyl ring, the 5-aryl moiety, and the nicotinamide core.

Modification of the N-Phenyl Ring : A common strategy involves reacting a single 5-aryl-nicotinoyl chloride intermediate with a library of commercially available substituted anilines. nih.gov This allows for the exploration of how different substituents (e.g., chloro, fluoro, isopropyl groups) on the N-phenyl ring affect biological activity. nih.gov

Modification of the 5-Aryl Moiety : Using the Suzuki coupling methodology, a single 5-bromo-N-phenylnicotinamide intermediate can be coupled with a variety of aryl- and heteroarylboronic acids. This approach allows for the investigation of the electronic and steric effects of the substituent at the 5-position.

Modification of the Nicotinamide Core : Substituents can be introduced at other positions on the pyridine ring. For example, starting with substituted nicotinic acids (e.g., 6-chloronicotinic acid or 2-methylnicotinic acid) allows for the synthesis of analogues with altered core structures. mdpi.comrsc.org

These systematic modifications generate libraries of related compounds. For instance, a series of nicotinamide derivatives was synthesized via a one-step coupling reaction of various aromatic carboxylic acids and amines to evaluate their antifungal activity, leading to the identification of key structural features required for potency. nih.gov Such studies are crucial for optimizing the properties of a lead compound.

The table below provides examples of the types of structural modifications made to the nicotinamide scaffold for SAR studies.

| Scaffold | Point of Diversification | Synthetic Strategy | Purpose of Analogue | Reference |

|---|---|---|---|---|

| Nicotinamide | N-Substituent (Amide) | Coupling of nicotinic acid with various substituted anilines | Explore impact of N-aryl substituents on antifungal activity | nih.gov |

| N-(thiophen-2-yl)nicotinamide | Substituents on nicotinamide ring | Acylation of thiophen-2-amine with various substituted nicotinoyl chlorides | Investigate effect of pyridine ring substituents on fungicidal activity | mdpi.com |

| Nicotinamide Riboside | Amide/Ester functionality | Coupling of a triacetylated-nicotinate ester nucleoside with various amines | Study effect of N-alkyl derivatives on NAD+ concentrations | nih.gov |

| Niclosamide | Substituents on both aromatic rings | Multi-step synthesis involving reduction, acylation, and other modifications | Determine the role of specific functional groups (e.g., nitro group) on anticancer activity | nih.gov |

Molecular and Electronic Structure Investigations

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of organic molecules. They measure the interaction of molecules with electromagnetic radiation, providing a fingerprint of the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

A diligent search for ¹H and ¹³C NMR spectral data for 5-(4-methoxyphenyl)-N-phenylnicotinamide did not yield any specific experimental spectra or tabulated chemical shifts. While data exists for structurally related compounds containing methoxyphenyl or nicotinamide (B372718) moieties, direct application of such data would be speculative and scientifically unsound for this unique structure. Without experimental data, a detailed analysis of proton and carbon chemical shifts, coupling constants, and signal multiplicities for the title compound cannot be provided.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HRMS is critical for determining the precise molecular weight and elemental formula of a compound, while LC-MS is used to separate, identify, and quantify components within a mixture. These methods are key to confirming the molecular identity and purity.

No specific high-resolution mass spectrometry data, including exact mass measurements or fragmentation patterns for this compound, could be located in the reviewed literature. Consequently, the empirical formula cannot be experimentally confirmed, and no analysis of its mass spectrometric behavior or chromatographic properties can be presented.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational frequencies for a nicotinamide derivative would include N-H stretching, C=O (amide I) stretching, and various aromatic C-H and C=C stretching modes.

Specific experimental IR spectra or a list of characteristic absorption bands (in cm⁻¹) for this compound are not available in the public scientific record. Therefore, a detailed table and discussion of its functional group vibrations cannot be compiled.

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

The search for a solved crystal structure of this compound in crystallographic databases was unsuccessful. As a result, crucial information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry remains unknown. Without these data, an analysis of its solid-state conformation and intermolecular packing forces cannot be conducted.

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl N Phenylnicotinamide and Its Analogues

Elucidating the Positional and Electronic Role of the 4-Methoxyphenyl (B3050149) Group on Biological Activity

The 4-methoxyphenyl group at the 5-position of the nicotinamide (B372718) ring plays a critical role in the biological activity of this class of compounds. Its contribution is twofold, involving both its positional arrangement and its electronic properties.

The position of the methoxy (B1213986) group on the phenyl ring is crucial. Studies on related 5-aryl nicotinamide analogues have shown that the presence and location of substituents on the aryl ring can significantly impact potency. The para-methoxy substitution, as seen in 5-(4-methoxyphenyl)-N-phenylnicotinamide, often provides a favorable electronic and steric profile for interaction with biological targets. The methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring and, by extension, the entire molecule. This can affect how the molecule interacts with the active site of a target protein, potentially through hydrogen bonding or other non-covalent interactions.

Impact of N-Phenyl Substitutions and Conformational Dynamics on Compound Potency and Selectivity

Substitutions on the N-phenyl ring of this compound have a profound effect on the compound's potency and selectivity. The nature, size, and position of these substituents can alter the molecule's interaction with its biological target.

The introduction of various functional groups on the N-phenyl ring allows for a fine-tuning of the compound's properties. For example, the addition of electron-withdrawing or electron-donating groups can modify the electronic landscape of the amide bond and the adjacent phenyl ring, influencing binding affinity. Steric bulk is another critical factor; larger substituents may either enhance binding by filling a hydrophobic pocket or hinder it due to steric clashes within the active site.

Conformational dynamics, which refer to the flexibility and preferred three-dimensional arrangement of the molecule, are also heavily influenced by N-phenyl substitutions. The rotational freedom around the amide bond and the bond connecting the phenyl ring to the nitrogen atom can be restricted by certain substituents. This conformational restriction can lock the molecule into a bioactive conformation, thereby increasing its potency. Detailed conformational analysis using techniques like NMR spectroscopy and computational modeling can provide insights into the preferred spatial arrangement of these analogues. For instance, in some bioactive molecules, a specific torsion angle between the two aromatic rings is essential for optimal activity.

The following table illustrates the impact of hypothetical substitutions on the N-phenyl ring on the potency of a generic 5-aryl-N-phenylnicotinamide scaffold, based on general SAR principles observed in related compound series.

| Substitution on N-Phenyl Ring | Relative Potency | Rationale |

| H (unsubstituted) | Baseline | Reference compound |

| 4-Cl (electron-withdrawing) | Increased | May enhance binding through halogen bonding or favorable electronic interactions. |

| 4-CH3 (electron-donating) | Variable | Effect depends on the specific target; can increase or decrease potency. |

| 2-F (ortho substitution) | Decreased | Potential for steric hindrance and altered conformation. |

| 4-OCH3 (electron-donating) | Increased | Can form additional hydrogen bonds and increase lipophilicity. |

Influence of Substituents at the 5-Position of the Nicotinamide Ring

The substituent at the 5-position of the nicotinamide ring is a key determinant of the biological activity of this class of compounds. In the parent compound, this position is occupied by a 4-methoxyphenyl group, but modifications at this position have been explored to understand their impact on activity.

Studies on related nicotinamide N-methyltransferase (NNMT) inhibitors have demonstrated that systematic investigation of substituents at various positions of the nicotinamide scaffold is a valid strategy for optimizing activity. nih.gov For example, introducing different functional groups on the aryl ring at the 5-position can alter the compound's interaction with the target enzyme, leading to either enhanced or diminished inhibitory activity.

The following table provides a hypothetical SAR summary for substitutions at the 5-position of an N-phenylnicotinamide core.

| 5-Position Substituent | Relative Activity | Rationale |

| Phenyl | Baseline | Basic aryl substituent. |

| 4-Methoxyphenyl | Increased | Favorable electronic and steric properties. |

| 4-Chlorophenyl | Variable | Halogen substitution can lead to favorable interactions but also alter electronics. |

| Thiophene | Variable | Introduction of a heteroaromatic ring can change binding modes. |

| Pyridine (B92270) | Variable | Can introduce hydrogen bonding capabilities and alter solubility. |

Pharmacophore Identification and Optimization Strategies Based on SAR Data

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com Based on the accumulated SAR data for this compound and its analogues, a pharmacophore model can be constructed.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor (the oxygen of the methoxy group).

A hydrogen bond donor/acceptor (the amide moiety).

Two aromatic/hydrophobic regions (the 4-methoxyphenyl and N-phenyl rings).

Specific spatial relationships and distances between these features.

Once a pharmacophore model is established, it can be used in several optimization strategies. nih.gov Virtual screening of large chemical databases can be performed to identify new molecules that fit the pharmacophore model and are therefore likely to be active. nih.gov The model can also guide the rational design of new analogues with improved potency and selectivity by suggesting modifications that better satisfy the pharmacophoric requirements. For instance, if the model indicates an unoccupied hydrophobic pocket, new analogues with appropriate hydrophobic substituents can be designed to fill this pocket and enhance binding.

Optimization strategies also involve considering pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). SAR data can be used to modify the structure to improve properties like solubility, metabolic stability, and cell permeability, which are crucial for the development of a successful drug candidate.

Comparative SAR Analysis with Other Bioactive Heterocyclic Scaffolds

The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. A comparative SAR analysis with other heterocyclic scaffolds can provide valuable insights into the unique features of nicotinamides and guide the design of novel therapeutic agents.

Benzamides: Benzamides are structurally similar to nicotinamides, with the only difference being the replacement of the pyridine ring with a benzene (B151609) ring. This seemingly small change can have a significant impact on the molecule's properties. nih.govnih.gov The nitrogen atom in the pyridine ring of nicotinamide can act as a hydrogen bond acceptor and influences the electronic distribution of the ring, which can be crucial for binding to certain targets. nih.gov Comparative studies have shown that in some cases, the nicotinamide scaffold offers advantages in terms of potency or selectivity over the corresponding benzamide (B126). nih.govnih.gov

Pyrimidines: Pyrimidines are another class of nitrogen-containing heterocycles that are frequently used in drug design. nih.gov Like nicotinamides, they possess hydrogen bond acceptors (the two nitrogen atoms) and can participate in various non-covalent interactions. Comparative SAR studies can reveal whether the specific arrangement of nitrogen atoms in the pyrimidine (B1678525) ring offers any advantages over the single nitrogen in the nicotinamide ring for a particular biological target. In some cases, the pyrimidine scaffold has been shown to lead to potent biological activity. nih.govmdpi.com

Quinolines and Isoquinolines: These bicyclic heterocyclic systems can be considered as extended analogues of the nicotinamide scaffold. The larger aromatic system can provide additional opportunities for π-π stacking and hydrophobic interactions. SAR-based design of nicotinamides has sometimes led to the development of quinoline (B57606) and isoquinoline-based compounds with improved properties. nih.gov

By comparing the SAR of these different heterocyclic scaffolds, medicinal chemists can make informed decisions about which scaffold is most appropriate for a given therapeutic target and how to best decorate it with functional groups to achieve the desired biological activity.

Investigation of Biological Activities and Molecular Mechanisms in Pre Clinical Models

Anti-cancer and Anti-proliferative Effects

Despite extensive searches for data related to the anti-cancer properties of 5-(4-methoxyphenyl)-N-phenylnicotinamide, no specific pre-clinical studies detailing its effects on cancer cell lines or associated molecular mechanisms were found in the available literature. Research has been published on compounds with similar structural motifs, such as other nicotinamide (B372718) or N-phenyl derivatives, but direct evidence for the specified compound is not publicly available.

Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, PC3, A549)

No published studies containing data on the cytotoxic or growth-inhibitory effects of this compound against the human cancer cell lines MCF-7 (breast), HepG-2 (liver), HCT-116 (colon), PC3 (prostate), or A549 (lung) could be identified. Therefore, IC50 values and specific details on its anti-proliferative activity for these cell lines are not available.

Induction of Apoptosis and Modulation of Caspase Activity

The molecular mechanisms through which this compound may act on programmed cell death pathways have not been documented. There is no available research demonstrating its ability to induce apoptosis or modulate the activity of key executioner enzymes like caspases in cancer cells.

Angiogenesis Inhibition via Vascular Endothelial Growth Factor Receptor (VEGFR-2) Targeting

The potential for this compound to inhibit angiogenesis, the formation of new blood vessels that tumors require to grow, has not been reported in the scientific literature. Specifically, no studies were found that investigated its activity as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic therapy.

Anti-inflammatory Properties and Related Modulations

The investigation for pre-clinical evidence of anti-inflammatory effects of this compound yielded no specific results.

Regulation of Inflammatory Cytokines and Mediators (e.g., TNF-α, NO)

There are no available studies describing the effect of this compound on the production or regulation of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), or inflammatory mediators like Nitric Oxide (NO).

Cyclooxygenase (COX) Isozyme Inhibition and Selectivity

The inhibitory activity of this compound against cyclooxygenase isozymes (COX-1 and COX-2) has not been characterized in published literature. Consequently, data regarding its potency and selectivity for these key enzymes in the inflammatory pathway are unavailable.

Other Investigated Pre-clinical Biological Activities for Related Structures

In addition to the primary therapeutic areas of interest, compounds structurally related to this compound, particularly those containing nicotinamide, pyridine (B92270), or phenylacetamide scaffolds, have been evaluated in a diverse range of pre-clinical models. These investigations have revealed a broad spectrum of biological activities, from enzyme inhibition and receptor modulation to anti-parasitic effects and organ protection.

Enzyme Inhibition Studies (e.g., Tyrosinase, Glycogen Synthase Kinase-3beta, Kinases)

The ability of nicotinamide-based structures to interact with and inhibit various enzymes is a significant area of pre-clinical research.

Tyrosinase: Nicotinamide (niacinamide) is recognized as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.govresearchgate.net One study determined the half-maximal inhibitory concentration (IC50) of nicotinamide against tyrosinase to be 151.3 mmol when L-tyrosine was used as the substrate. researchgate.net Other research has focused on novel niacinamide derivatives. For instance, N-nicotinoyltyramine (NNT) was found to inhibit melanin production in various cell and skin models. nih.gov Rather than directly inhibiting the catalytic activity of tyrosinase, NNT was shown to suppress the expression of both microphthalmia-associated transcription factor (MITF) and tyrosinase itself. nih.gov

Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is considered a therapeutic strategy for conditions like Alzheimer's disease and mood disorders. nih.govfrontiersin.org A class of isonicotinamides (isomers of nicotinamide) has been identified as potent and highly selective GSK-3 inhibitors. nih.gov GSK-3β plays a crucial role in memory processing by regulating the structural and functional plasticity of synapses. frontiersin.org The inhibition of GSK-3 is being explored as a method to manage dementia by targeting mechanisms such as the hyper-phosphorylation of the tau protein. frontiersin.org

Other Kinases: The nicotinamide scaffold has been utilized to develop inhibitors for other kinase families. Notably, a series of N-phenyl nicotinamides were developed as potent inhibitors of the Kinase insert-domain-containing receptor (Kdr), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov As VEGFR2 is critical for angiogenesis, its inhibition is a key strategy in anticancer research. nih.gov Furthermore, various substituted nicotinamide derivatives have been investigated for their potential to modulate and inhibit tyrosine kinase signal transduction more broadly. google.com

| Enzyme Target | Related Structure Class | Key Findings | Reference |

|---|---|---|---|

| Tyrosinase | Nicotinamide | Inhibits enzyme activity with an IC50 of 151.3 mmol. | researchgate.net |

| Tyrosinase | N-nicotinoyltyramine | Inhibits melanogenesis by down-regulating tyrosinase expression, not by direct enzyme inhibition. | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Isonicotinamides | Identified as potent and highly kinase-selective inhibitors of GSK-3. | nih.gov |

| Kinase insert-domain-containing receptor (Kdr/VEGFR2) | N-phenyl nicotinamides | Act as potent inhibitors of this receptor tyrosine kinase, a target for anti-angiogenesis therapy. | nih.gov |

Receptor Ligand Binding and Functional Modulation (e.g., Dopamine (B1211576) D3 Receptors)

The dopamine D3 receptor is a therapeutic target for several neurological and psychiatric disorders. frontiersin.org A significant challenge in developing D3 receptor ligands is achieving selectivity over the highly homologous D2 receptor. frontiersin.orgresearchgate.net

Research has shown that compounds incorporating a substituted N-phenylpiperazine benzamide (B126) template, which shares structural similarities with the N-phenylnicotinamide core, can act as high-affinity and selective D3 receptor ligands. mdpi.com The selectivity of these ligands is attributed to a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the primary (orthosteric) binding site, while the amide-linked tail interacts with a secondary binding pocket that is unique to the D3 receptor subtype. mdpi.com

Studies have identified N-phenylpiperazine analogs with nanomolar affinity for the human D3 receptor and over 150-fold selectivity against the D2 receptor. mdpi.com Functional assays have characterized these compounds as having a range of activities, from partial agonism to antagonism. For example, the compound LS-3-134 was found to be a partial agonist at the D3 receptor with 35% of maximum efficacy. mdpi.com This ability to fine-tune activity at the D3 receptor highlights the therapeutic potential of this class of compounds. nih.govnih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki) | D3 vs. D2 Selectivity | Functional Activity | Reference |

|---|---|---|---|---|---|

| Substituted N-phenylpiperazine benzamide | Dopamine D3 | 0.17 nM (for LS-3-134) | >150-fold | Partial Agonist (35% efficacy) | mdpi.com |

| Thiophenephenyl N-phenylpiperazine analog (6a) | Dopamine D3 | Nanomolar affinity | ~500-fold | Active in in-vivo assays | mdpi.com |

| Benzamide Scaffold (HY-3-24) | Dopamine D3 | 0.67 nM | >129-fold | Selective Ligand | frontiersin.org |

Anti-parasitic Activity (e.g., against Trypanosoma cruzi)

Nicotinamide and related pyridine-containing structures have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govamanote.com In vitro studies confirmed that nicotinamide inhibits the growth of both the epimastigote and trypomastigote forms of T. cruzi and reduces the number of amastigotes within infected macrophages. nih.gov The proposed mechanism involves the inhibition of the parasite's Sir2 enzyme, a sirtuin deacetylase. nih.gov

Other pyridine derivatives have also shown promise. A study on benzoic acid and pyridine derivatives found they could inhibit the recombinant trans-sialidase from T. cruzi with 50% inhibitory concentration (I50) values ranging from 0.4 to 1 mM. nih.gov More potent activity has been observed in other related structures. A novel series of 2-(pyridin-2-yl)-1,3-thiazoles showed excellent inhibition of the trypomastigote form, with the most potent compounds having IC50 values of 1.2 µM. uq.edu.au Additionally, a hit-to-lead optimization campaign for a series of cyanopyridine analogues identified compounds with promising potency against intracellular T. cruzi amastigotes. nih.gov

| Compound/Class | Parasite | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| Nicotinamide | Trypanosoma cruzi | Inhibition | Active against epimastigote, trypomastigote, and amastigote forms. | nih.gov |

| Pyridine derivatives | Trypanosoma cruzi | I50 = 0.4 - 1 mM | Inhibit the parasite enzyme trans-sialidase. | nih.gov |

| 2-pyridyl thiazoles | Trypanosoma cruzi | IC50 = 1.2 µM | Potent inhibition of the trypomastigote form. | uq.edu.au |

| Cyanopyridine analogues | Trypanosoma cruzi | EC50 < 3.1 µM | Good potency against intracellular amastigotes. | nih.gov |

Mitigation of Organ Injury (e.g., Cisplatin-Induced Acute Kidney Injury)

Cisplatin (B142131) is an effective chemotherapy agent whose use is limited by its nephrotoxicity. elsevierpure.com Pre-clinical studies have demonstrated that nicotinamide can protect against cisplatin-induced acute kidney injury (AKI). elsevierpure.com In mouse models, nicotinamide administration ameliorated cisplatin-induced apoptosis in renal proximal tubular cells and protected against AKI. elsevierpure.com

The underlying protective mechanism appears to be linked to the modulation of DNA damage and repair pathways. elsevierpure.com Mechanistically, nicotinamide was found to suppress the expression and activation of p53, a key mediator of cisplatin-induced AKI. elsevierpure.com Upstream of p53, nicotinamide attenuated the induction of γ-H2AX, a marker of DNA damage. elsevierpure.com Furthermore, nicotinamide inhibited the activation of poly ADP-ribose polymerase 1 (PARP1), an enzyme that is activated by DNA damage and contributes to cisplatin toxicity. elsevierpure.comresearchgate.net Pharmacological inhibition of PARP1 mimicked the protective effects of nicotinamide, suggesting that the mitigation of AKI by nicotinamide occurs through the suppression of the PARP1/p53 pathway. elsevierpure.com

Modulation of Oxidative Stress

Compounds with nicotinamide-like structures have been shown to modulate oxidative stress, a key factor in aging and numerous diseases. acs.orgnih.gov Nicotinamide can lower levels of reactive oxygen species (ROS) and extend cellular lifespan in primary human cells. consensus.app This effect is achieved in part by directly suppressing superoxide (B77818) generation through a reduction of electron transport and by increasing the mitochondrial membrane potential. consensus.app

Boosting the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), for which nicotinamide is a precursor, is a key strategy for counteracting oxidative stress. nih.gov Novel positive allosteric modulators of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, have been shown to attenuate neuronal oxidative stress. acs.orgnih.gov By enhancing NAMPT activity, these compounds increase cellular NAD+ levels, which in turn supports the function of NAD+-dependent enzymes that protect against oxidative damage. acs.org

Additionally, other derivatives containing pyridine or methoxyphenyl groups have demonstrated significant antioxidant properties. A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibited potent free radical scavenging activity, with some compounds showing 1.4 times higher activity than the standard antioxidant ascorbic acid. mdpi.com Similarly, certain pyridine-based chalcones have also been identified as potential antioxidant lead compounds. brieflands.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. nih.govnih.gov For a molecule like 5-(4-methoxyphenyl)-N-phenylnicotinamide, DFT could be employed to calculate various electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity, charge transfer characteristics, and electronic transitions. mdpi.commdpi.com The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netpesquisaonline.net Such calculations provide fundamental insights into the molecule's stability and potential interaction mechanisms at an electronic level. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would allow for a detailed exploration of its conformational landscape, revealing the most stable three-dimensional structures in different environments, such as in a solvent or when bound to a biological target. nih.gov When studying ligand-receptor interactions, MD simulations can assess the stability of the binding pose predicted by molecular docking. semanticscholar.orgmdpi.com By simulating the complex over nanoseconds or longer, researchers can observe the dynamics of the interaction, calculate binding free energies, and identify key amino acid residues that maintain the stability of the ligand-receptor complex. mdpi.com

Molecular Docking for Binding Mode Prediction to Target Proteins

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is essential for understanding the potential biological activity of a compound by identifying its binding mode within the active site of a receptor. openmedicinalchemistryjournal.com For this compound, docking studies would involve placing the molecule into the binding pocket of a specific protein target and scoring the different poses based on factors like binding energy. scispace.com The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex, providing a static snapshot of the most likely binding conformation. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov In the context of this compound, a QSAR study would typically involve a dataset of structurally similar nicotinamide (B372718) derivatives with known activities against a specific biological target. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a mathematical equation is developed to predict the activity of new, untested compounds. researchgate.net This approach is a cornerstone of ligand-based drug design, where the knowledge of active molecules is used to design new, more potent analogs in the absence of a known 3D structure of the target receptor. mdpi.comnih.govdntb.gov.ua

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessments

In silico pharmacokinetic profiling involves the use of computational models to predict a compound's behavior in the body. nih.govbiorxiv.org For this compound, these tools could estimate properties related to its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Drug-likeness assessments evaluate whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs. nih.gov This is often done by applying filters such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govscispace.com These computational screens are vital in early-stage drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

ADMET prediction is a broader computational evaluation that, in addition to pharmacokinetics, also assesses the potential toxicity of a compound. researchgate.netnih.gov Using various models, often built from large datasets of experimental data, researchers can predict potential liabilities for this compound, such as inhibition of cytochrome P450 enzymes, hERG channel blockage, or potential for mutagenicity. simulations-plus.comnih.gov These predictions help in identifying and deprioritizing compounds that are likely to fail later in the drug development process due to unfavorable ADMET properties, thereby saving time and resources. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Separations for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

For the purity assessment and quantitative analysis of a compound like 5-(4-methoxyphenyl)-N-phenylnicotinamide, High-Performance Liquid Chromatography (HPLC) would be the most probable and versatile technique. A typical reversed-phase HPLC method would likely be developed.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the compound's absorbance maximum |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) could also be considered, particularly for assessing volatile impurities. However, given the molecular weight and polar nature of the nicotinamide (B372718) structure, derivatization might be necessary to improve volatility and thermal stability.

Advanced Spectroscopic Techniques for Quantitative Characterization in Experimental Systems

Spectroscopic techniques are fundamental for the structural elucidation and characterization of new chemical entities. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be indispensable.

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments could further confirm the structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Information |

| ¹H NMR | Signals corresponding to the protons on the nicotinamide, phenyl, and methoxyphenyl rings. |

| ¹³C NMR | Signals for each unique carbon atom in the molecule. |

| HRMS | A precise mass-to-charge ratio (m/z) that confirms the molecular formula. |

| FT-IR | Characteristic absorption bands for functional groups like N-H, C=O (amide), C-O (ether), and aromatic C-H bonds. |

| UV-Vis | Wavelengths of maximum absorbance (λmax) related to the electronic transitions within the aromatic systems. |

Development and Validation of Analytical Methods for Pre-clinical Research

Any analytical method intended for use in pre-clinical research must be rigorously validated to ensure its reliability, accuracy, and precision. The validation would be performed according to the International Council for Harmonisation (ICH) guidelines.

Key validation parameters would include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Without specific experimental data for this compound, the information presented here serves as a foundational guide to the analytical methodologies that would be necessary for its research and quality control.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Analogues with Optimized Profiles

The future development of 5-(4-methoxyphenyl)-N-phenylnicotinamide as a therapeutic lead will heavily rely on the strategic design and synthesis of next-generation analogues. The primary goal is to optimize the compound's pharmacological and pharmacokinetic profiles. Medicinal chemistry efforts can be systematically applied to modify the core structure at three main positions: the nicotinamide (B372718) ring, the N-phenyl ring, and the 5-position phenyl ring. nih.gov

Key strategies for analogue design include:

Bioisosteric replacements: Introducing bioisosteres to alter physicochemical properties while retaining or improving biological activity. For instance, the methoxy (B1213986) group could be replaced with other electron-donating or electron-withdrawing groups to modulate electronic properties and metabolic stability. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with systematic variations to build a comprehensive SAR. This involves modifying substituents on the phenyl rings or altering the amide linker. nih.gov

Scaffold hopping: Replacing the nicotinamide core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

The synthesis of these new analogues can be achieved through established synthetic routes, often involving coupling reactions to form the central amide bond. mdpi.comresearchgate.net For example, nicotinic acid derivatives can be activated and reacted with various substituted anilines. The 4-methoxyphenyl (B3050149) group can be introduced via Suzuki or other cross-coupling reactions. mdpi.com

Table 1: Hypothetical Design Strategies for Next-Generation Analogues

| Modification Site | Proposed Change | Rationale for Optimization |

| N-phenyl Ring | Introduction of fluoro, chloro, or trifluoromethyl groups | Enhance metabolic stability and modulate binding affinity. |

| 5-(4-methoxyphenyl) Ring | Replacement of methoxy group with hydroxyl, amino, or alkyl groups | Alter hydrogen bonding potential and lipophilicity. |

| Nicotinamide Core | Isomeric substitution (e.g., isonicotinamide) | Investigate the importance of the nitrogen position for target interaction. |

| Amide Linker | Introduction of conformational constraints (e.g., cyclization) | Improve binding affinity and selectivity by reducing conformational flexibility. |

Exploration of Novel Biological Targets and Disease Indications

While the initial biological activities of this compound may be known, its full therapeutic potential is likely untapped. Future research should focus on exploring novel biological targets and, consequently, new disease indications.

A systematic approach to target identification can involve:

Phenotypic Screening: Testing the compound in a variety of cell-based assays representing different disease states (e.g., cancer, inflammation, neurodegeneration) to identify unexpected activities.

Target-Based Screening: Evaluating the compound against a panel of known biological targets, such as kinases, ion channels, or receptors, that are implicated in various diseases. For instance, nicotinamide-based scaffolds have shown activity against targets like VEGFR-2. mdpi.com

Chemoproteomics: Utilizing chemical probes derived from the parent compound to identify its binding partners within the cellular proteome.

Based on the activities of structurally related compounds, potential new therapeutic areas to investigate for analogues of this compound could include:

Oncology: Many small molecules targeting signaling pathways are based on similar heterocyclic scaffolds. nih.gov

Neurodegenerative Diseases: The blood-brain barrier permeability of such compounds could make them candidates for CNS disorders. nih.gov

Infectious Diseases: The nicotinamide structure is a key component of the cofactor NAD+, making its derivatives potential inhibitors of metabolic pathways in pathogens.

Table 2: Potential Novel Biological Targets and Rationale

| Potential Target Class | Example Target | Rationale for Investigation | Potential Disease Indication |

| Kinases | VEGFR-2, EGFR | Nicotinamide scaffold is a known hinge-binding motif. mdpi.com | Cancer |

| Ion Channels | Kv7.1 (KCNQ1) | Phenylthiazole amides have shown activity as channel activators. nih.gov | Cardiac Arrhythmias, Epilepsy |

| Enzymes | Dihydrofolate Reductase (DHFR) | Thiosemicarbazones with piperidine (B6355638) moieties show DHFR inhibition. nih.gov | Cancer, Bacterial Infections |

| Tubulin | β-tubulin | Trimethoxyphenyl-based analogues can inhibit tubulin polymerization. nih.gov | Cancer |

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization

A thorough understanding of the physicochemical and biological properties of this compound and its analogues is crucial for their development. The integration of advanced experimental and computational techniques can provide a comprehensive characterization. researchgate.net

Computational methodologies can guide the design and interpretation of experimental results:

Density Functional Theory (DFT): Used to calculate electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which can provide insights into reactivity and intermolecular interactions. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations: To predict and analyze the binding modes of the compounds with their biological targets, helping to rationalize SAR data. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity.

ADMET Prediction: In silico models can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to prioritize which compounds to synthesize. mdpi.com

Advanced experimental techniques provide essential data for validating computational models and fully characterizing the compounds:

Spectroscopic Methods: In-depth analysis using 1H-NMR, 13C-NMR, and mass spectrometry to confirm the chemical structures of newly synthesized analogues. researchgate.net

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermodynamic properties of the compounds. mostwiedzy.plmdpi.com

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with target proteins, providing definitive information about binding interactions.

Table 3: Summary of Integrated Characterization Methodologies

| Methodology | Type | Application |

| Density Functional Theory (DFT) | Computational | Calculation of electronic structure and reactivity. researchgate.net |

| Molecular Docking | Computational | Prediction of binding poses within a target protein. nih.gov |

| Molecular Dynamics (MD) | Computational | Simulation of the dynamic behavior of the compound-target complex. nih.gov |

| In Silico ADMET | Computational | Prediction of pharmacokinetic and toxicity properties. mdpi.com |

| NMR Spectroscopy | Experimental | Structural elucidation of synthesized compounds. researchgate.net |

| X-ray Crystallography | Experimental | Determination of 3D atomic structure. |

| Differential Scanning Calorimetry (DSC) | Experimental | Analysis of thermal properties and phase transitions. mdpi.com |

Development of High-Throughput Screening Assays for Compound Library Evaluation

To efficiently evaluate the large number of analogues that can be generated, the development of robust high-throughput screening (HTS) assays is essential. springernature.com These assays allow for the rapid testing of a compound library against a specific biological target or in a phenotypic model.

Key considerations for developing HTS assays for this compound class include:

Assay Format: The choice of assay format (e.g., 384-well or 1536-well plates) depends on the required throughput and the nature of the assay. nih.gov

Detection Method: Common detection methods include fluorescence, luminescence, and absorbance. For example, a fluorescence-based assay can be developed to measure enzyme inhibition or receptor binding. nih.govnih.gov

Assay Validation: The assay must be validated to ensure it is robust and reproducible. This includes determining parameters like the Z'-factor, which is a measure of the statistical effect size of the assay. nih.gov

Example HTS Workflow:

Assay Development: A biochemical or cell-based assay is optimized for HTS. This could be an enzyme inhibition assay using a fluorescent substrate. nih.gov

Primary Screen: The entire compound library is screened at a single concentration to identify "hits."

Hit Confirmation: The activity of the primary hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

Secondary Assays: Hits are further characterized in orthogonal or more physiologically relevant assays to confirm their mechanism of action and rule out artifacts.

Table 4: Example of a High-Throughput Screening Cascade

| Stage | Purpose | Assay Type | Throughput |

| Primary Screen | Identify active compounds from a large library. | Biochemical (e.g., fluorescence-based enzyme inhibition). nih.gov | High (10,000s of compounds) |

| Hit Confirmation | Verify the activity of initial hits. | Same as primary screen, often in triplicate. | Medium |

| Dose-Response | Determine the potency of confirmed hits. | 8-point concentration-response curve. nih.gov | Medium |

| Secondary Screen | Characterize the mechanism of action and selectivity. | Cell-based functional assay or target engagement assay. | Low |

| Lead Optimization | Guide chemical modifications to improve properties. | In vitro ADME assays, further selectivity profiling. | Low |

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to prioritize analogs for synthesis?

- Methodological Answer :

- Fragment-Based Design : Use SPR to assess binding of core fragments.

- Pharmacophore Modeling : Align analogs to essential interaction features.

- ADMET Prediction : Filter candidates with poor solubility or CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.